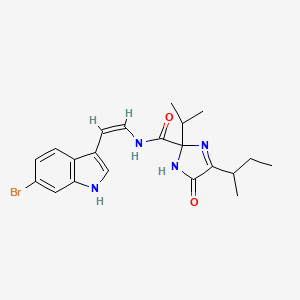Kottamide B
CAS No.:
Cat. No.: VC1875889
Molecular Formula: C21H25BrN4O2
Molecular Weight: 445.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H25BrN4O2 |
|---|---|
| Molecular Weight | 445.4 g/mol |
| IUPAC Name | N-[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]-4-butan-2-yl-5-oxo-2-propan-2-yl-1H-imidazole-2-carboxamide |
| Standard InChI | InChI=1S/C21H25BrN4O2/c1-5-13(4)18-19(27)26-21(25-18,12(2)3)20(28)23-9-8-14-11-24-17-10-15(22)6-7-16(14)17/h6-13,24H,5H2,1-4H3,(H,23,28)(H,26,27)/b9-8- |
| Standard InChI Key | BYSHQQIXWYAENH-HJWRWDBZSA-N |
| Isomeric SMILES | CCC(C)C1=NC(NC1=O)(C(C)C)C(=O)N/C=C\C2=CNC3=C2C=CC(=C3)Br |
| Canonical SMILES | CCC(C)C1=NC(NC1=O)(C(C)C)C(=O)NC=CC2=CNC3=C2C=CC(=C3)Br |
Introduction
Chemical Structure and Properties
Kottamide B is characterized by a 6-bromo-1H-indole nucleus connected to an imidazolone moiety via a (Z)-enamide linkage. This structural arrangement contributes to the compound's distinctive chemical properties and biological activities.
Basic Chemical Information
The fundamental chemical properties of Kottamide B are summarized in Table 1:
| Property | Value |
|---|---|
| Molecular Formula | C21H25BrN4O2 |
| Molecular Weight | 445.4 g/mol |
| IUPAC Name | N-[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]-4-butan-2-yl-5-oxo-2-propan-2-yl-1H-imidazole-2-carboxamide |
| Standard InChI | InChI=1S/C21H25BrN4O2/c1-5-13(4)18-19(27)26-21(25-18,12(2)3)20(28)23-9-8-14-11-24-17-10-15(22)6-7-16(14)17/h6-13,24H,5H2,1-4H3,(H,23,28)(H,26,27)/b9-8- |
| Standard InChIKey | BYSHQQIXWYAENH-HJWRWDBZSA-N |
| Canonical SMILES | CCC(C)C1=NC(NC1=O)(C(C)C)C(=O)NC=CC2=CNC3=C2C=CC(=C3)Br |
The structure features a 2,2,5-trisubstituted imidazolone core with specific substitution patterns that contribute to its biological activity profile .
Structural Features
Kottamide B contains several significant structural elements:
-
A brominated indole ring system (specifically 6-bromo-1H-indole)
-
A (Z)-configured enamide linkage (-CH=CH-) connecting the indole to the imidazolone
-
A 2,2,5-trisubstituted imidazolone ring with:
-
A butan-2-yl substituent at position 4
-
A propan-2-yl (isopropyl) group at position 2
-
An amide linkage to the enamide group
-
This structural arrangement creates a relatively planar molecule with specific stereochemical features that influence its biological interactions.
Source and Isolation
Natural Origin
Kottamide B is a marine natural product isolated from the New Zealand endemic ascidian (sea squirt) Pycnoclavella kottae . This tunicate belongs to the family Clavelinidae and is found in the coastal waters of New Zealand. The discovery of Kottamide B, along with related compounds Kottamides A, C, and D, was first reported in scientific literature in 2002 .
Isolation Process
The isolation of Kottamide B and related compounds typically involves:
-
Collection and preservation of Pycnoclavella kottae specimens
-
Extraction using organic solvents (typically methanol/dichloromethane mixtures)
-
Fractionation through various chromatographic techniques
-
Purification via high-performance liquid chromatography (HPLC)
-
Structural elucidation using spectroscopic methods (NMR, MS, etc.)
The kottamides represent the first examples of 2,2,5-trisubstituted imidazolone natural products documented in scientific literature .
Biological Activities
Anti-inflammatory Properties
Kottamide B, along with other members of the kottamide family, has demonstrated significant anti-inflammatory activity in laboratory studies. These effects appear to be mediated through multiple pathways, potentially involving inhibition of pro-inflammatory mediators and signaling molecules .
Anti-metabolic Activity
Comparison with Related Compounds
Kottamide Family
Kottamide B belongs to a family of structurally related compounds that includes Kottamides A, C, D, and E. While sharing the core imidazolone structure, these compounds differ in their substitution patterns and biological activity profiles .
Table 2: Comparison of Key Kottamide Compounds
Related Marine Brominated Alkaloids
The bromoindole scaffold found in Kottamide B is present in numerous marine natural products, including eudistomins, didemnimides, meridianins, coscinamides, rhopaladins, and aplicyanins. These compounds generally exhibit antiviral, antibacterial, anti-inflammatory activities and cytotoxicity against tumor cell lines .
Structural Similarity to Tanjungides
Current Research Status and Future Perspectives
Structure-Activity Relationships
Current research on Kottamide B and related compounds focuses on understanding the relationship between their unique structural features and biological activities. The Z-configuration of the enamide linkage appears to be significant for biological activity, as observed with related compounds like Tanjungides .
Computational Studies
Computational approaches have been employed to understand the interaction of imidazolone and bromoindole-containing compounds with biological targets. For instance, the binding energy (ΔE) and Gibbs free energy (ΔG) values for related compounds have been calculated to predict their interaction with molecular targets .
Future Research Directions
Future research on Kottamide B may include:
-
Development of more efficient synthetic routes
-
Further investigation of specific molecular targets and mechanisms of action
-
Structure optimization to enhance potency and selectivity
-
Exploration of potential therapeutic applications beyond current known activities
-
Study of biosynthetic pathways in the producing organism
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume